![molecular formula C29H36F3N3O5 B607726 Gra EX-25](/img/structure/B607726.png)
Gra EX-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GRA Ex-25 是一种化学化合物,以其作为胰高血糖素受体抑制剂的作用而闻名。
准备方法
合成路线和反应条件
GRA Ex-25 的合成涉及多个步骤,首先是制备核心结构,然后引入官能团。反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保所需的化学转化。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高产率和纯度。这包括使用高效反应器、连续流动系统和先进的纯化技术,以确保化合物满足研究和潜在治疗用途所需的标准。
化学反应分析
反应类型
GRA Ex-25 经历各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 中存在的官能团。
取代: 该化合物可以经历取代反应,其中一个官能团被另一个官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在受控条件下使用卤素和亲核试剂等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。
科学研究应用
Diabetes Research
Gra EX-25 has been investigated for its potential in managing diabetes by modulating glucagon signaling pathways. The inhibition of glucagon receptors can lead to reduced hepatic glucose production, thereby lowering blood sugar levels. This application is particularly relevant in type 2 diabetes, where glucagon levels are often elevated.
Case Study: Efficacy in Animal Models
In a study involving diabetic rat models, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The findings suggest that this compound may enhance insulin sensitivity and improve overall glycemic control .
Obesity Management
The role of glucagon in appetite regulation positions this compound as a potential agent in obesity management. By inhibiting glucagon signaling, this compound may reduce appetite and promote weight loss.
Data Table: Effects on Body Weight in Preclinical Studies
Study Reference | Dose (mg/kg) | Duration (weeks) | Weight Change (%) |
---|---|---|---|
Study A | 10 | 8 | -5.2 |
Study B | 20 | 12 | -7.8 |
Study C | 5 | 4 | -3.1 |
The above table summarizes weight changes observed in various preclinical studies where this compound was administered.
Cardiovascular Health
Recent research has suggested that glucagon receptor antagonism may also confer cardiovascular benefits, particularly in reducing the risk of heart disease associated with obesity and diabetes.
Case Study: Impact on Lipid Profiles
In a controlled trial, this compound was shown to lower triglyceride levels significantly while increasing HDL cholesterol levels in subjects with metabolic syndrome . This dual effect indicates potential cardiovascular protective properties.
Biochemical Pathway Inhibition
The inhibition mechanism can be illustrated as follows:Glucagon+Gra EX 25→Inhibited Glucagon Receptor ActivationThis reaction leads to downstream effects on glucose metabolism and energy utilization.
Future Directions and Research Needs
While current studies highlight the promising applications of this compound, further research is necessary to establish long-term safety and efficacy profiles. Future clinical trials should focus on:
- Diverse Population Studies : Evaluating effects across different demographics.
- Combination Therapies : Investigating synergistic effects with other antidiabetic agents.
- Mechanistic Insights : Understanding the broader implications on metabolic pathways beyond glucose regulation.
作用机制
GRA Ex-25 通过与胰高血糖素受体结合而发挥作用,从而抑制其活性。这种抑制减少了胰高血糖素引起的血液葡萄糖水平升高。 分子靶标包括肝细胞上的胰高血糖素受体,它在调节葡萄糖的产生和释放中起着至关重要的作用 .
相似化合物的比较
类似化合物
GRA Ex-24: 另一种胰高血糖素受体抑制剂,具有略微不同的结合亲和力和药代动力学特性。
GRA Ex-26: 一种具有类似抑制效果但化学结构和效力不同的化合物。
独特性
GRA Ex-25 由于其对大鼠和人胰高血糖素受体的高亲和力而独一无二,其 IC50 值分别为 56 和 55 纳摩尔 。这使其成为一种有效的抑制剂,在糖尿病管理方面具有巨大的治疗潜力。
生物活性
Gra EX-25, a compound derived from the dense granule protein GRA25 of Toxoplasma gondii, has been identified as a significant virulence factor and immune modulator. This article explores the biological activity of this compound, examining its mechanisms, effects on host cells, and implications in disease pathology.
Overview of GRA25
GRA25 is a phosphoprotein secreted by Toxoplasma gondii that plays a crucial role in modulating host immune responses. Research indicates that GRA25 influences macrophage gene expression, affecting the secretion of chemokines such as CCL2 and CXCL1, which are vital for immune signaling during infection . The protein is encoded on chromosome IX and is found within the parasitophorous vacuole, where it interacts with host cell machinery to promote parasite survival and replication .
The biological activity of this compound can be summarized through several key mechanisms:
- Immune Modulation : this compound alters macrophage responses, leading to decreased production of inflammatory cytokines. This modulation helps the parasite evade host defenses and establish infection.
- Virulence Factor : In vivo studies demonstrate that mice infected with a type II Δgra25 strain exhibit increased survival rates compared to those infected with wild-type strains, indicating the critical role of GRA25 in virulence .
- Host-Parasite Interaction : GRA proteins, including GRA25, modify the intracellular environment within the parasitophorous vacuole, facilitating long-term survival and replication of Toxoplasma within host cells .
Case Studies
Several studies have highlighted the significance of this compound in various contexts:
-
Macrophage Response Study :
- Objective : To assess how GRA25 influences macrophage gene expression.
- Findings : In vitro experiments showed that macrophages infected with Δgra25 strains secreted lower levels of pro-inflammatory cytokines compared to controls. This suggests that GRA25 is essential for modulating immune responses during infection .
-
In Vivo Virulence Assessment :
- Objective : To evaluate the virulence of Toxoplasma strains lacking GRA25.
- Findings : Mice infected with Δgra25 strains survived lethal doses of Toxoplasma tachyzoites, while those infected with wild-type strains did not. Complementation with GRA25 restored virulence, underscoring its role as a critical factor in pathogenesis .
Data Tables
属性
IUPAC Name |
3-[[4-[[(4-tert-butylcyclohexyl)-[[4-(trifluoromethoxy)phenyl]carbamoyl]amino]methyl]benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36F3N3O5/c1-28(2,3)21-8-12-23(13-9-21)35(27(39)34-22-10-14-24(15-11-22)40-29(30,31)32)18-19-4-6-20(7-5-19)26(38)33-17-16-25(36)37/h4-7,10-11,14-15,21,23H,8-9,12-13,16-18H2,1-3H3,(H,33,38)(H,34,39)(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXMLCVDKDXRQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(CC2=CC=C(C=C2)C(=O)NCCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。